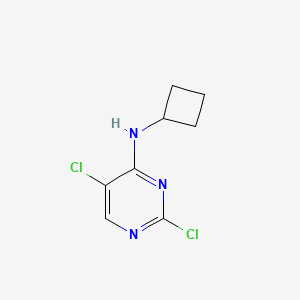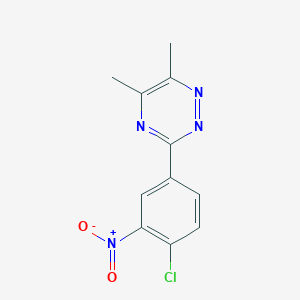
Benzothiazole, 5-nitro-2-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 5-nitro-2-(2-thienyl)- is a heterocyclic compound that contains both a benzothiazole and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 5-nitro-2-(2-thienyl)- typically involves the condensation of 2-aminothiophenol with 2-bromo-5-nitrothiophene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for Benzothiazole, 5-nitro-2-(2-thienyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 5-nitro-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Various cyclizing agents depending on the desired product.
Major Products Formed
Reduction: 5-Amino-2-(thiophen-2-yl)-1,3-benzothiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The biological activity of Benzothiazole, 5-nitro-2-(2-thienyl)- is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or interfere with DNA synthesis, contributing to its antibacterial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Thiophen-2-yl)-1,3-benzothiazole: Lacks the nitro group, resulting in different biological activities.
5-Nitro-2-(furan-2-yl)-1,3-benzothiazole: Contains a furan ring instead of a thiophene ring, leading to variations in chemical reactivity and biological activity.
5-Nitro-2-(pyridin-2-yl)-1,3-benzothiazole: Contains a pyridine ring, which can alter its electronic properties and interactions with biological targets.
Uniqueness
The presence of both the nitro group and the thiophene ring in Benzothiazole, 5-nitro-2-(2-thienyl)- imparts unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and exhibit significant biological activities sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
61352-31-6 |
|---|---|
Molekularformel |
C11H6N2O2S2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
5-nitro-2-thiophen-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H6N2O2S2/c14-13(15)7-3-4-9-8(6-7)12-11(17-9)10-2-1-5-16-10/h1-6H |
InChI-Schlüssel |
WTLWTDXENJCGQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(Piperidin-1-yl)phenyl]piperidine](/img/structure/B8658680.png)





![[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine](/img/structure/B8658733.png)
